molecular formula C6H8N2O B1332127 (1-ethenyl-1H-imidazol-2-yl)methanol CAS No. 45662-46-2

(1-ethenyl-1H-imidazol-2-yl)methanol

Cat. No.: B1332127
CAS No.: 45662-46-2
M. Wt: 124.14 g/mol
InChI Key: BJIUWZYBYKQRSZ-UHFFFAOYSA-N
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Description

(1-ethenyl-1H-imidazol-2-yl)methanol is an organic compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol It is characterized by the presence of an imidazole ring substituted with an ethenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethenyl-1H-imidazol-2-yl)methanol typically involves the reaction of 1-ethenylimidazole with formaldehyde under basic conditions . The reaction proceeds via nucleophilic addition of the imidazole nitrogen to the carbonyl carbon of formaldehyde, followed by proton transfer and subsequent formation of the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(1-ethenyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-ethenyl-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-ethenyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. The ethenyl group may participate in π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid side chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-ethenyl-1H-imidazol-2-yl)methanol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for π-π interactions. This makes it a valuable compound for the synthesis of complex molecules and for studying interactions with biological targets .

Properties

IUPAC Name

(1-ethenylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-8-4-3-7-6(8)5-9/h2-4,9H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIUWZYBYKQRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=CN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336662
Record name (1-ethenyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45662-46-2
Record name (1-ethenyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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